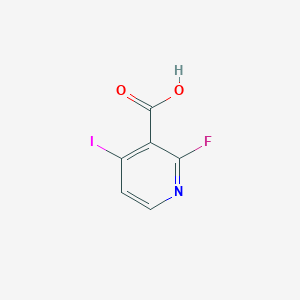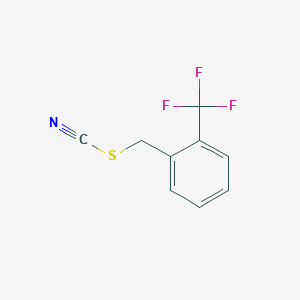
2-(Trifluoromethyl)benzyl thiocyanate
描述
2-(Trifluoromethyl)benzyl thiocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl thiocyanate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzyl thiocyanate typically involves the thiocyanation of benzylic compounds. One common method is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin. This reaction proceeds via a free radical pathway, resulting in the formation of the benzylic sp3 C–SCN bond . The reaction conditions are mild, and the use of readily available raw materials makes this method advantageous for synthesizing benzyl thiocyanate compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)benzyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzyl compounds, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
2-(Trifluoromethyl)benzyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique chemical properties make it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of agrochemicals and materials science, where its reactivity and stability are advantageous.
作用机制
The mechanism of action of 2-(Trifluoromethyl)benzyl thiocyanate involves its interaction with molecular targets through its thiocyanate and trifluoromethyl groups. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Trifluoromethyl)benzyl thiocyanate include:
Benzyl thiocyanate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzyl chloride: Contains a chloride group instead of a thiocyanate group, leading to different reactivity and applications.
2-(Trifluoromethyl)benzyl bromide: Similar to the chloride analog but with a bromide group, affecting its reactivity and use in synthesis.
Uniqueness
The presence of both the trifluoromethyl and thiocyanate groups in this compound makes it unique. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiocyanate group provides a reactive site for further chemical modifications. This combination of properties makes the compound valuable in various research and industrial applications.
属性
IUPAC Name |
[2-(trifluoromethyl)phenyl]methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-4-2-1-3-7(8)5-14-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVRVDCRDRETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B1388165.png)
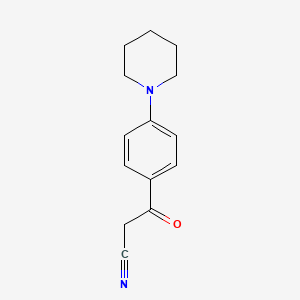
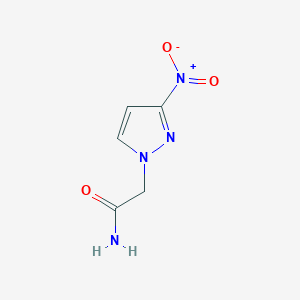
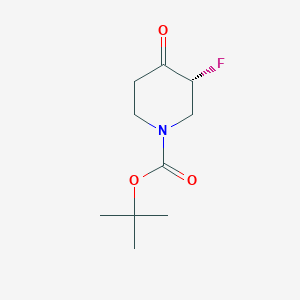
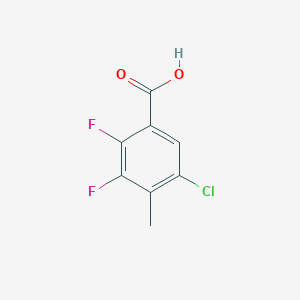
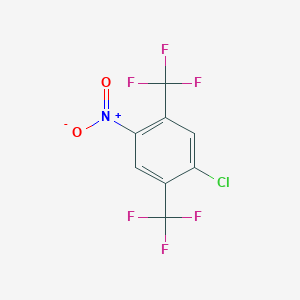
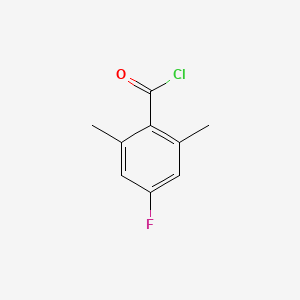
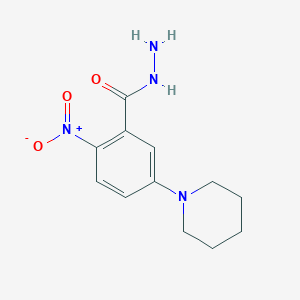
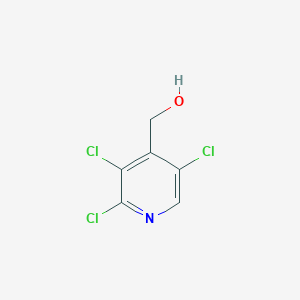
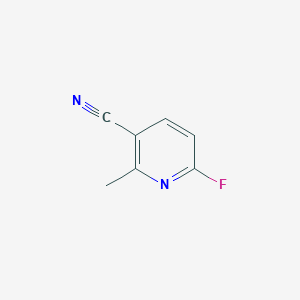

![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)

